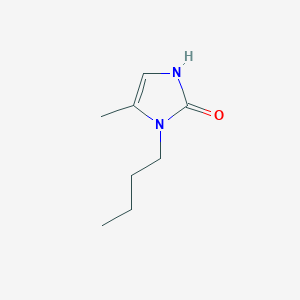

1-Butyl-5-methyl-2-imidazolone

Description

Significance of Heterocyclic Organic Compounds in Contemporary Chemical Research

Heterocyclic organic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, represent the largest and most varied family of organic compounds. ijnrd.orgfrontiersin.org Their structural diversity and versatile chemical properties make them indispensable in numerous scientific disciplines, particularly in medicinal chemistry and materials science. ijnrd.org In the pharmaceutical realm, it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov This prevalence is due to the ability of heteroatoms (commonly nitrogen, oxygen, and sulfur) to influence a molecule's physicochemical properties, such as its solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These characteristics are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov

The significance of heterocycles is underscored by their central role in the structure of essential biomolecules like DNA, hemoglobin, vitamins, and hormones. ijnrd.org Consequently, they are foundational scaffolds for a vast array of therapeutic agents, including antibiotics, anticancer drugs, antivirals, and anti-inflammatory agents. numberanalytics.comreachemchemicals.com The continuous exploration of heterocyclic chemistry is driven by the need to discover novel therapeutic agents and functional materials, with research focusing on developing innovative synthetic pathways and understanding the structure-activity relationships of these vital compounds. frontiersin.orgijrpr.commdpi.com

Overview of Imidazolone (B8795221) Derivatives as a Distinct Heterocyclic Scaffold

Within the vast landscape of heterocyclic chemistry, the imidazolone ring system stands out as a privileged scaffold of significant pharmacological interest. nih.gov Imidazolones are a class of five-membered heterocyclic compounds containing a urea (B33335) moiety within the imidazole (B134444) ring. This structural feature imparts a unique combination of chemical reactivity and biological activity. Imidazolone derivatives have been shown to exhibit a wide spectrum of biological and pharmacological potentials, including anticonvulsant, anti-inflammatory, antibacterial, and anticancer properties. nih.govacs.orgacs.org

The versatility of the imidazolone scaffold allows for chemical modifications at various positions, enabling the synthesis of large libraries of compounds for drug discovery programs. nih.gov Researchers have successfully designed and synthesized numerous imidazolone derivatives with potent and selective activities. For instance, certain imidazolone derivatives have been developed as potent anticancer agents, targeting specific cellular pathways involved in tumor growth. nih.govrsc.org The amphoteric nature of the parent imidazole ring allows it to act as a receptor for various ions and molecules, a property that can be fine-tuned in its derivatives, further expanding their application potential. rsc.org The development of efficient synthetic methods, including organo-catalyzed and metal-catalyzed reactions, has made these valuable heterocycles more accessible for extensive investigation. acs.orgresearchgate.netmdpi.com

Rationale for Focused Academic Investigation of 1-Butyl-5-methyl-2-imidazolone

The specific academic focus on this compound is predicated on the established pharmacological importance of the imidazolone scaffold and the strategic influence of its substituents. The rationale for investigating this particular molecule stems from several key considerations:

Influence of Lipophilicity: The presence of a butyl group, a lipophilic (fat-soluble) alkyl chain, at the N-1 position is of significant interest. Studies on other imidazolone derivatives have demonstrated that incorporating lipophilic moieties can lead to excellent anticancer activities. nih.gov Furthermore, research has shown that increasing the length of the carbon chain attached to the imidazolone scaffold can enhance cytotoxic activity against cancer cell lines. nih.gov The four-carbon butyl chain in this compound is therefore a deliberate structural feature designed to explore this effect.

Exploring Structure-Activity Relationships (SAR): The systematic study of specifically substituted derivatives like this compound is crucial for building a comprehensive understanding of the structure-activity relationships of the imidazolone class. By altering substituents at defined positions (e.g., the N-1 butyl group and the C-5 methyl group) and evaluating the resulting changes in biological or chemical properties, researchers can map out the structural requirements for desired activities.

Potential Pharmacological Applications: The broader family of imidazolone compounds is recognized for its importance in pharmacology and chemotherapy. elsevierpure.com Investigating novel, previously under-characterized members like this compound is a logical step in the quest for new therapeutic leads. Its structural similarity to other biologically active imidazolones makes it a candidate for screening against various diseases. nih.govnih.gov

Scope and Objectives of the Comprehensive Research Endeavor

A comprehensive research endeavor focused on this compound would be structured around a set of clear objectives designed to fully characterize the compound and explore its potential. The scope of such a study typically encompasses chemical synthesis, structural and physicochemical characterization, and preliminary evaluation of its properties. frontiersin.orgijrpr.com

The primary objectives would include:

Development of an Optimized Synthetic Pathway: To establish an efficient and reproducible method for the synthesis of this compound, aiming for high purity and yield. ijrpr.com

Complete Spectroscopic and Structural Characterization: To unambiguously confirm the chemical structure of the synthesized compound using a suite of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. ijrpr.commdpi.com

Determination of Physicochemical Properties: To measure and document key physical and chemical properties of the compound, which are essential for any future application development. This includes properties such as molecular weight, melting point, and solubility.

Investigation of Potential Biological Activity: Guided by the known activities of the imidazolone scaffold, the research would involve screening this compound for potential biological effects, such as cytotoxic activity against cancer cell lines, to identify any therapeutic potential. nih.gov

This focused investigation aims to contribute valuable data to the field of heterocyclic chemistry, potentially uncovering a new molecule with useful properties and furthering the understanding of the imidazolone chemical class. frontiersin.org

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the key computed and experimental identifiers and properties for the title compound.

| Property | Value | Source |

| IUPAC Name | 1-butyl-5-methyl-1,3-dihydro-2H-imidazol-2-one | nih.gov |

| Molecular Formula | C₈H₁₄N₂O | nih.gov |

| Molecular Weight | 154.21 g/mol | nih.gov |

| CAS Number | 14059-05-3 | nih.gov |

| Canonical SMILES | CCCCN1C(=O)NC=C1C | nih.gov |

| InChI Key | YAFHGAPHDZJJIH-UHFFFAOYSA-N | nih.gov |

Table 2: Examples of Biological Activities in Imidazolone Derivatives This table provides examples of biological activities observed in various research studies on the imidazolone scaffold, highlighting its therapeutic potential.

| Imidazolone Derivative Type | Biological Activity Investigated | Reference |

| Imidazolones with thiophene (B33073) and pyridyl groups | Anticancer (against HeLa and CaCo-2 cell lines) | nih.gov |

| Imidazolones with a chlorophenyl moiety | Anticancer (against HepG2 and Hela cell lines) | nih.gov |

| 2-(alkylthio)-5-(arylidene)imidazolones | Checkpoint Kinase (Chk1/Chk2) Inhibition, Anticancer | nih.gov |

| Imidazo[1,2-α]pyridines | Analgesic, Anti-inflammatory, Antipyretic, Anticonvulsant | acs.org |

| Imidazolone-sulphonamide-pyrimidine hybrids | EGFR-TK Inhibition, Apoptosis-inducing agents | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

3-butyl-4-methyl-1H-imidazol-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-3-4-5-10-7(2)6-9-8(10)11/h6H,3-5H2,1-2H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGZFEIBWMPSIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CNC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274815 | |

| Record name | 1-Butyl-5-methyl-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14059-05-3 | |

| Record name | 1-Butyl-5-methyl-2-imidazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014059053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-5-methyl-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BUTYL-5-METHYL-2-IMIDAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOD3873I3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthetic Analysis and Strategic Precursor Selection for 1 Butyl 5 Methyl 2 Imidazolone

Established Retrosynthetic Pathways for Imidazolone (B8795221) Core Structures

The imidazolone core is a prevalent motif in biologically active compounds, and numerous synthetic methods have been developed for its construction. ontosight.airesearchgate.net These established pathways provide a foundation for devising a synthesis for specifically substituted derivatives. Common strategies often involve the formation of the five-membered ring through cyclization reactions.

Several key approaches include:

Cyclization of Substituted Ureas: A robust method involves the cyclization of N-substituted ureas. For instance, N-monosubstituted-N'-propargyl ureas can be cyclized under basic conditions to yield 1,5-substituted-2-imidazolones. google.com This pathway is particularly relevant as it directly allows for the introduction of substituents at the N1 and C5 positions.

Dehydrogenative Condensation: A modern and efficient approach involves the palladium-catalyzed dehydrogenative condensation of ureas and 1,2-diols. acs.org This method forms the imidazolone ring through C-N bond formation with the concomitant release of hydrogen gas.

[3+2] Cycloaddition Reactions: Metal-free electrochemical [3+2] cycloaddition between α-amino carbonyl compounds and tosylmethyl isocyanide (TosMIC) offers a pathway to substituted imidazole (B134444) scaffolds, which can be precursors to imidazolones. researchgate.net

Condensation and Cyclization of Amino Esters: The condensation of amino esters with reagents like cyanamides or guanidines is a versatile method for producing a variety of (4H)-imidazol-4-ones, which are isomers of the target 2-imidazolone structure but highlight the diversity of ring-forming strategies. nih.gov

One-Pot Synthesis from Oxazolones: Imidazolones can be synthesized in a one-pot procedure starting from oxazolones (azlactones), which react with an amine to form a diamide (B1670390) intermediate that subsequently cyclizes. bohrium.comresearchgate.net The use of reagents like N,O-bistrimethylsilylacetamide (BSA) can promote this cyclocondensation efficiently. bohrium.com

These varied methodologies provide a toolbox for chemists to choose the most suitable pathway based on precursor availability, desired substitution pattern, and reaction efficiency.

Identification and Evaluation of Synthetic Precursors for the 1-Butyl and 5-Methyl Substituents

The specific substituents on the 1-Butyl-5-methyl-2-imidazolone ring dictate the choice of starting materials. The selection process involves evaluating precursors for their commercial availability, reactivity, and compatibility with the chosen synthetic route.

For the 1-Butyl Group (N1-substituent): This substituent is introduced onto the nitrogen atom at position 1. The most direct precursors are those that can provide the butylamino moiety.

Butylamine: A primary amine that can be reacted with a suitable partner to form a urea (B33335) derivative prior to cyclization.

Butyl Isocyanate: A highly reactive precursor that can react with an amino component to directly form the N-butyl urea structure.

N-Butylurea: Can be used in condensation reactions, for example, with a suitable 1,2-diol in a dehydrogenative coupling reaction. acs.org

For the 5-Methyl Group (C5-substituent): This substituent is located on a carbon atom of the imidazolone ring. Its introduction is intrinsically linked to the choice of the carbon backbone of the ring.

Propargyl Amine: In syntheses involving N'-propargyl ureas, propargyl amine is a key precursor. Following cyclization, a double-bond isomerization places the methyl group at the C5 position. google.com

Alanine (B10760859) Derivatives: Amino acids like alanine or its esters can serve as precursors, where the α-methyl group becomes the C5-methyl substituent of the imidazolone ring.

2,3-Butanedione: In multicomponent reactions, dicarbonyl compounds can serve as the source for the C4-C5 fragment of the ring. researchgate.net

The following table provides an evaluation of potential precursors:

Table 1: Evaluation of Synthetic Precursors

| Precursor | Target Substituent | Role in Synthesis | Advantages | Potential Challenges |

|---|---|---|---|---|

| Butyl Isocyanate | 1-Butyl | Forms N-butyl urea intermediate | High reactivity, drives reaction forward | Moisture sensitive, requires careful handling |

| Butylamine | 1-Butyl | Source of N1-butyl group | Readily available, cost-effective | May require activation or harsher conditions |

| N-Butylurea | 1-Butyl | Direct precursor in some routes | Stable, easy to handle | May exhibit lower reactivity than isocyanates |

| Propargyl Amine | 5-Methyl | Forms C4-C5-N backbone | Efficient for specific cyclization pathways google.com | Requires specific isomerization step |

Key Bond Disconnections and Their Mechanistic Implications in the this compound Framework

Retrosynthetic analysis involves identifying key bonds that can be disconnected to simplify the target molecule. youtube.comscripps.edu For this compound, the most logical disconnections are within the heterocyclic ring, breaking it down into acyclic precursors.

Primary Disconnections:

(C2-N1) and (C2-N3) Bonds: Disconnecting the urea-derived carbon (C2) from both nitrogen atoms leads back to a diamine precursor and a carbonyl source (e.g., phosgene, carbonyldiimidazole). This is a common strategy in heterocyclic synthesis.

(N1-C5) and (N3-C4) Bonds: This two-bond disconnection is a powerful strategy, often realized in practice through [3+2] cycloaddition reactions. rsc.org This breaks the ring into a two-atom fragment (e.g., from an isocyanate or urea) and a three-atom fragment (e.g., a substituted propargyl amine or an α-amino ketone).

(N1-C2) and (C4-C5) Bonds: This disconnection suggests a stepwise approach, perhaps forming an N-butylamino amide which then undergoes cyclization.

A particularly effective retrosynthetic pathway for 1,5-disubstituted-2-imidazolones involves the disconnection of the (N1-C5) and (C2-N3) bonds, leading back to an N-monosubstituted-N'-propargyl urea. google.com

Mechanistic Implications:

The formation of the imidazolone ring from an N-butyl-N'-propargyl urea precursor under basic conditions illustrates the mechanistic principles. The proposed mechanism involves:

Deprotonation: A base (e.g., NaOH) deprotonates one of the urea nitrogens, increasing its nucleophilicity.

Intramolecular Cyclization: The resulting anion attacks the internal carbon of the propargyl group in a 5-exo-dig cyclization.

Isomerization: The initially formed exocyclic double bond isomerizes to the more stable endocyclic position, yielding the final 5-methyl-2-imidazolone ring structure. google.com

This mechanism highlights the importance of the propargyl group, which not only facilitates the cyclization but also serves as the latent source of the C5-methyl substituent upon rearrangement.

Design Principles for Efficient Imidazolone Ring Formation

The efficient synthesis of this compound relies on several key design principles aimed at maximizing yield, minimizing side products, and simplifying procedures.

Catalysis: The use of catalysts can significantly improve reaction rates and yields. Zeolites have been employed as catalysts for the synthesis of substituted 2-imidazolones from benzoins and urea, offering a method to improve product yield. gurukuljournal.com Heterogeneous palladium catalysts on an alumina (B75360) support have proven highly effective for the dehydrogenative condensation of ureas and diols, allowing for high turnover numbers and catalyst reusability. acs.org

One-Pot Procedures: Combining multiple synthetic steps into a single reaction vessel without isolating intermediates improves efficiency and reduces waste. One-pot syntheses of imidazolones have been developed from oxazolones and amines, streamlining the process from simple precursors to the final heterocyclic product. bohrium.com Similarly, multicomponent reactions that form several bonds in a single operation are highly desirable. rsc.org

Optimized Reagents: The choice of reagents can dramatically affect the outcome. For example, using N,O-bistrimethylsilylacetamide (BSA) as a cyclocondensation reagent for forming imidazolones from N-formylamino amides has been shown to be mild and versatile, accommodating a wide range of functional groups and providing good yields where other methods fail. bohrium.com

Reaction Conditions: Careful control of parameters such as solvent, temperature, and concentration is crucial. For instance, in the palladium-catalyzed synthesis of imidazolones, solvents like dibutyl ether or o-xylene (B151617) and temperatures around 150°C were found to be optimal. acs.org

The following table summarizes key principles for efficient synthesis design.

Table 2: Principles for Efficient Imidazolone Synthesis

| Principle | Description | Example Application | Reference |

|---|---|---|---|

| Catalyst Use | Employing a catalyst to accelerate the reaction and improve selectivity. | Palladium on alumina for dehydrogenative condensation of ureas and diols. | acs.org |

| One-Pot Synthesis | Performing multiple reaction steps sequentially in the same flask. | Cyclocondensation of an oxazolone (B7731731) with an amine followed by cyclization with BSA. | bohrium.com |

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | [3+2] cycloaddition reactions that form the core ring structure with minimal byproducts. | researchgate.netrsc.org |

| Reagent Selection | Choosing mild and highly effective reagents to avoid harsh conditions and side reactions. | Use of BSA as a neutral cyclocondensation promoter. | bohrium.com |

| Process Optimization | Systematically varying reaction parameters like solvent and temperature to maximize yield. | Screening solvents to find that dibutyl ether gives excellent yields in Pd-catalyzed routes. | acs.org |

By applying these principles, the synthesis of this compound can be designed to be both high-yielding and efficient, starting from strategically selected precursors.

Advanced Synthetic Methodologies for 1 Butyl 5 Methyl 2 Imidazolone

Direct Cyclization Approaches and Reaction Optimization

Direct cyclization is a primary strategy for forming the 2-imidazolone core. A key method involves the cyclization of N-monosubstituted-N'-propargyl ureas, which undergoes a rearrangement with a concurrent double-bond isomerization to yield the final imidazolone (B8795221) structure. google.com This approach is noted for being a rapid and cost-effective process for commercial synthesis. google.com The optimization of these reactions hinges on the careful selection of catalysts, solvents, and other conditions to maximize yield and purity.

The choice of catalyst is critical in the cyclization of propargyl ureas to form 2-imidazolones. Alkali metal bases, particularly alkali metal hydroxides and alkoxides, have been identified as effective catalysts for this transformation. google.com

A patented process for synthesizing 1-butyl-5-methyl-2-imidazolone specifically utilizes sodium methoxide (B1231860) as the catalyst. google.com In this process, a catalyst-to-urea ratio of approximately 1:50 is employed. google.com While many cyclization reactions in the prior art were primarily laboratory-scale, the use of alkali metal bases provides a commercially viable route. google.com

For the broader class of 2-imidazolones, various other catalytic systems have been explored to enhance efficiency and sustainability. These include:

Heteropoly acids: Tungstosilicic acid supported on silica (B1680970) (SiO₂) has been used for the efficient synthesis of 2-imidazolines, a related class of compounds, demonstrating that supported catalysts can increase reaction rates and yields compared to unsupported acids. arkat-usa.org

Transition Metals: Silver (Ag) and gold (Au) nanoparticles on supports have been studied for the cycloisomerization of propargylic ureas. researchgate.net Silver(I)-catalyzed protocols have also been disclosed for one-pot syntheses of 2-imidazolones. acs.org More recently, a heterogeneous palladium on alumina (B75360) ([Pd/Al₂O₃]) catalyst was developed for the synthesis of imidazolones from ureas and 1,2-diols, offering the advantage of being stable and reusable. acs.org

Organocatalysts: Strong, non-nucleophilic organic bases like BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) have been shown to catalyze the intramolecular hydroamidation of propargylic ureas to imidazol-2-ones under very mild conditions, often at room temperature and with low catalyst loading (5 mol %). acs.org

The solvent system and reaction conditions (temperature, duration) are crucial parameters that significantly affect the yield and purity of the final 2-imidazolone product.

In the specific synthesis of this compound, the reaction is conducted in benzene (B151609) at reflux temperature. google.com The initial formation of the urea (B33335) intermediate occurs over 30 minutes, followed by a prolonged reflux of 20 hours after the addition of the sodium methoxide catalyst and further dilution with benzene. google.com The final product is then isolated by crystallization from cyclohexane. google.com

Studies on the synthesis of related imidazolones provide broader insights into the optimization of these parameters. For instance, base-catalyzed cyclizations of propargylic ureas have been successfully performed in acetonitrile (B52724) (MeCN) at room temperature. acs.org In contrast, palladium-catalyzed dehydrogenative condensation reactions to form imidazolones achieve excellent yields at 150 °C in solvents like dibutyl ether or o-xylene (B151617). acs.org Multicomponent reactions catalyzed by silver nitrate (B79036) (AgNO₃) show a strong solvent dependency, with methanol (B129727) (MeOH) providing the highest conversion to the imidazolone product, whereas fluorinated alcohols like trifluoroethanol (TFE) can reverse the selectivity to favor a different heterocyclic product (2-imidazoline). ed.ac.uk

| Catalyst System | Solvent | Temperature | Reaction Time | Key Outcome/Observation | Reference |

|---|---|---|---|---|---|

| Sodium Methoxide | Benzene | Reflux | 20 hours | Specific synthesis of this compound. | google.com |

| BEMP (5 mol%) | Acetonitrile (MeCN) | Room Temp | 1 min - 16 hours | High efficiency under mild, metal-free conditions. | acs.org |

| [Pd/Al₂O₃] | Dibutyl ether / o-Xylene | 150 °C | Not specified | Excellent yields with a reusable heterogeneous catalyst. | acs.org |

| AgNO₃ | Methanol (MeOH) | Not specified | Not specified | High selectivity for imidazolone; solvent choice is critical for regioselectivity. | ed.ac.uk |

Multicomponent Reaction Strategies for the Imidazolone Moiety

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, represent a highly efficient and atom-economical approach to complex molecules like imidazolones. tcichemicals.com The synthesis of this compound can be viewed as a one-pot, two-step process that aligns with the principles of MCRs, involving the formation of an intermediate that is cyclized in situ without isolation. google.com

The established pathway to this compound involves the reaction of two primary starting materials: propargyl amine and n-butyl isocyanate. google.com The process begins with the addition of a propargyl amine solution to n-butyl isocyanate in a suitable solvent like benzene. google.com This initial reaction forms the key intermediate, an N-(n-butyl)-N'-(propargyl)urea. google.com This urea derivative is then subjected to base-catalyzed cyclization to yield the final product. google.com

The broader field of imidazolone synthesis has explored a wide variety of starting materials and condensation pathways:

Propargylic Ureas: These are common precursors, often formed in situ from a propargylic amine and an isocyanate, which then undergo intramolecular hydroamidation. acs.org

Carbonyls, Amines, and Isocyanoacetates: A well-studied MCR combines these three components to form unsaturated imidazolone scaffolds. The reaction outcome can be tuned by the choice of catalyst and solvent. ed.ac.uknih.gov

Ureas and 1,2-Diols: A dehydrogenative condensation between these starting materials, catalyzed by heterogeneous palladium catalysts, offers a direct route to the imidazolone ring. acs.org

α-Haloamides and Cyanamides/Nitriles: A (3+2) annulation strategy reacting α-haloamides with either cyanamides or nitriles can produce 2-aminoimidazolones or imidazolones, respectively. nih.gov

Achieving regioselectivity is paramount in the synthesis of substituted heterocycles to ensure the correct placement of functional groups and avoid the formation of unwanted isomers. The synthesis of this compound from propargyl amine and n-butyl isocyanate is an example of a highly regioselective process. google.com

The structure of the final product is dictated by the initial reactants. The n-butyl group from the isocyanate becomes the substituent on one of the nitrogen atoms (N1), while the propargyl amine provides the other nitrogen (N3) and the backbone that forms the C4 and C5 positions of the ring. The base-catalyzed cyclization and rearrangement of the N'-propargyl urea intermediate specifically leads to the formation of the 5-methyl isomer. google.com This control over the isomer formation is a key advantage of this synthetic route. Controlling the chemo- (O vs. N cyclization) and regioselectivity (exo- vs. endo-cyclization) in the cyclization of propargylic ureas is a central theme in imidazolone synthesis, often addressed through the choice of catalyst. acs.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and green principles, aiming to reduce hazardous waste, avoid harsh conditions, and use renewable resources. wjbphs.com While the patented synthesis of this compound uses traditional organic solvents and reflux conditions google.com, several green chemistry approaches developed for general imidazolone synthesis could be adapted for this specific compound.

Key green strategies include:

Catalyst-Free and Mild Conditions: The use of stoichiometric amounts of bases like NaOH or organocatalysts like BEMP allows for the synthesis of imidazolones under mild or even ambient conditions, avoiding the need for metal catalysts and high temperatures. acs.org

Green Solvents: Replacing traditional volatile organic compounds (VOCs) like benzene with more environmentally benign solvents is a core principle of green chemistry. Ethanol (B145695), which can be derived from renewable resources, and even water have been explored as solvents for imidazolone synthesis. researchgate.netrsc.org

Deep Eutectic Solvents (DES): A system of urea and zinc(II) chloride can act as both the solvent and a catalyst for the synthesis of 2-substituted imidazoles, offering a greener alternative to conventional methods. rsc.org Another DES, ZnCl₂/urea, has been used as a stable carbonylation source for the synthesis of 2-imidazolones, preventing the evolution of ammonia (B1221849) gas that typically accompanies the use of urea at high temperatures. researchgate.netresearchgate.net

Heterogeneous Catalysis: The development of solid-supported, reusable catalysts, such as palladium on alumina, aligns with green chemistry principles by simplifying product purification and reducing catalyst waste. acs.org

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, often using greener solvents like water, thereby representing an environmentally friendly approach. wjbphs.com

| Green Approach | Key Features | Potential Benefit for Synthesis | Reference |

|---|---|---|---|

| Organocatalysis (e.g., BEMP) | Metal-free, mild conditions (room temp), low catalyst loading. | Reduced energy consumption, avoids metal contamination. | acs.org |

| Heterogeneous Catalysis (e.g., Pd/Al₂O₃) | Catalyst is stable, reusable, and easily separated from the product. | Simplified purification, reduced waste, improved process economy. | acs.org |

| Deep Eutectic Solvents (e.g., ZnCl₂/Urea) | Acts as solvent, catalyst, and reactant source; can trap byproducts. | Avoids volatile organic solvents and manages gaseous byproducts. | rsc.orgresearchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Increased efficiency and throughput, potential for solvent-free reactions. | wjbphs.com |

| Use of Green Solvents | Reaction performed in ethanol or water instead of hazardous solvents. | Improved safety and reduced environmental impact. | researchgate.netrsc.org |

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product, is a primary focus in modern synthetic chemistry. High atom economy is characteristic of reactions that maximize the conversion of starting materials to the final product, such as addition and rearrangement reactions.

Intramolecular hydroamidation presents a highly atom- and step-economical pathway to five-membered cyclic ureas like imidazolones. acs.org This approach utilizes propargylic ureas, which can be synthesized from propargylic amines and isocyanates, as direct precursors. acs.orgchemrevlett.com The subsequent base-catalyzed intramolecular cyclization is a powerful method for forming the imidazolone ring. acs.org For instance, the synthesis of various imidazol-2-ones from propargylic ureas bearing a tertiary carbon adjacent to the triple bond can be achieved rapidly and with high selectivity under mild, room-temperature conditions using an organic base like 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BEMP) in acetonitrile. acs.org

Another highly efficient and atom-economical strategy is the acceptorless dehydrogenative (AD) reaction. acs.org These processes are particularly advantageous as they avoid the need for stoichiometric oxidizing agents and produce only hydrogen and water as byproducts. acs.org A notable example is the synthesis of imidazolones via the dehydrogenative condensation of ureas and 1,2-diols, catalyzed by a heterogeneous palladium-on-alumina ([Pd/Al₂O₃]) nanocatalyst. acs.org This method demonstrates wide applicability for producing a variety of imidazolones in moderate to good yields. acs.org The efficiency of such catalytic systems is highlighted by high turnover numbers (TON) and turnover frequencies (TOF), indicating that a small amount of catalyst can produce a large quantity of product. acs.org

Table 1: Comparison of Synthetic Approaches for Imidazolone Synthesis

| Synthetic Strategy | Key Features | Advantages | Source(s) |

|---|---|---|---|

| Intramolecular Hydroamidation | Base-catalyzed cyclization of propargylic ureas. | High atom economy, step-economical, mild reaction conditions, short reaction times. | acs.org, chemrevlett.com |

| Acceptorless Dehydrogenation (AD) | Dehydrogenative condensation of ureas and 1,2-diols using a heterogeneous catalyst. | Excellent atom economy, byproducts are only H₂ and H₂O, reusable catalyst. | acs.org |

| One-Pot Synthesis | Multi-step reaction in a single vessel without isolation of intermediates. | Increased efficiency, reduced solvent use, minimized waste from purification steps. | chemrevlett.com |

| Catalytic Cyclization | Cyclization of N-monosubstituted-N'-propargyl ureas using an alkali metal base catalyst. | Direct route to 1,4,5-substituted-2-imidazolones. | google.com |

Utilization of Environmentally Benign Solvents and Reagents

The selection of solvents and reagents is critical to the environmental footprint of a synthetic process. Traditional methods for imidazolone synthesis have sometimes employed hazardous solvents like benzene. google.com Modern approaches prioritize the use of "green" solvents, which are less toxic, derived from renewable resources, and biodegradable. manchester.ac.ukresearchgate.net

Research into the synthesis of related heterocyclic compounds has identified a range of environmentally benign solvents, including methanol, ethanol, water, 2-MeTHF, and dimethyl sulfoxide (B87167) (DMSO). manchester.ac.ukbeilstein-journals.org For example, the synthesis of imidazo[1,2-a]pyridines has been successfully achieved in high yields using ethanol under microwave heating, which also reduces reaction times. beilstein-journals.org Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are also gaining traction as green reaction media due to their low flammability, low vapor pressure, and biodegradability. unipi.it

The use of safer, more efficient reagents is also a key consideration. N,O-bistrimethylsilylacetamide (BSA) has been identified as a highly effective cyclocondensation reagent for imidazolone formation. bohrium.com BSA offers several advantages over other silylating agents; it does not require an additional base, is compatible with a wide range of functional groups, and its byproducts are inert, which simplifies purification and reduces waste. bohrium.com Another innovative approach involves the use of superoxide (B77818) ions, either generated electrochemically or from potassium superoxide dissolved in ionic liquids, to convert imidazolium (B1220033) cations into the corresponding 2-imidazolones in excellent yields at room temperature. researchgate.net This method avoids harsh conditions and toxic reagents. researchgate.net

Table 2: Examples of Green Solvents and Reagents in Imidazole (B134444)/Imidazolone Synthesis

| Solvent/Reagent | Type | Application/Advantage | Source(s) |

|---|---|---|---|

| Ethanol | Green Solvent | Used in microwave-assisted synthesis of imidazo[1,2-a]pyridines, providing high yields and short reaction times. | beilstein-journals.org |

| Water | Green Solvent | A non-toxic, non-flammable solvent used in the synthesis of 2,4,5-trisubstituted-2-imidazolines. | manchester.ac.uk |

| Ionic Liquids | Green Solvent | Used as a medium for the reaction of superoxide ions with imidazolium cations to form 2-imidazolones. | researchgate.net |

| Deep Eutectic Solvents (DESs) | Green Solvent | Act as effective catalysts for the one-pot synthesis of tetrasubstituted imidazoles. | unipi.it |

| N,O-bistrimethylsilylacetamide (BSA) | Benign Reagent | Efficient cyclocondensation reagent for imidazolone synthesis with inert byproducts and broad functional group compatibility. | bohrium.com |

Waste Reduction and Process Intensification Techniques

Waste reduction is a cornerstone of green chemistry, achieved through both improved reaction design and advanced process engineering. Process intensification, which aims to develop smaller, more efficient, and safer manufacturing technologies, is a key strategy. acs.org

One of the most effective ways to reduce waste is through the use of reusable heterogeneous catalysts. acs.org Unlike homogeneous catalysts that are dissolved in the reaction medium and can be difficult to separate, heterogeneous catalysts are in a different phase (typically solid) and can be easily removed by filtration and reused in subsequent batches. The [Pd/Al₂O₃] catalyst used in the acceptorless dehydrogenative synthesis of imidazolones is an example of an efficient and reusable heterogeneous system. acs.org

One-pot reactions, as mentioned previously, are inherently waste-reducing as they eliminate the need for intermediate work-up and purification steps, which are major sources of solvent and material waste. chemrevlett.combohrium.com

Process intensification techniques offer further opportunities for waste minimization. acs.org The shift from traditional batch reactors to continuous flow reactors can significantly reduce waste and improve safety and efficiency. acs.org While not yet specifically documented for this compound, advanced separation techniques like membrane technology show great promise for greening chemical processes. rsc.org For instance, organic solvent nanofiltration has been proposed as a green alternative to energy-intensive separation methods for purifying 2-imidazoline products. manchester.ac.uk Such technologies could be adapted for the downstream processing of this compound, allowing for efficient product isolation and solvent recycling, thereby closing the loop on a more sustainable process. rsc.org

Spectroscopic and Diffraction Based Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the molecular structure of 1-Butyl-5-methyl-2-imidazolone. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides data on the chemical environment, connectivity, and spatial relationships of atoms within the molecule. The compound has the potential to exist in tautomeric forms, most notably 3-butyl-4-methyl-1H-imidazol-2-one, which would be distinguishable by NMR techniques. nih.gov

Proton (¹H) NMR spectroscopy identifies the different types of hydrogen atoms (protons) in the molecule. The spectrum would be expected to show distinct signals for the protons of the butyl group, the methyl group, the vinylic proton on the imidazolone (B8795221) ring, and the N-H proton.

Butyl Group Protons: The n-butyl group would present a characteristic set of signals: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), another multiplet (likely a quintet) for the next methylene group, and a triplet for the methylene group directly attached to the nitrogen atom (N-CH₂).

Methyl Group Protons: The methyl group attached to the imidazolone ring (C-CH₃) would typically appear as a singlet or a narrow doublet if coupled to the ring proton.

Imidazolone Ring Proton: A single vinylic proton on the double bond of the ring would likely appear as a singlet or a quartet, depending on its coupling with the adjacent methyl group.

N-H Proton: The proton attached to the second nitrogen atom (N-H) would appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

The integration of these signals, representing the relative number of protons for each signal, would correspond to the number of protons in each group (e.g., 3H for the methyls, 2H for the methylenes, 1H for the ring proton). Coupling constants (J-values) between adjacent protons would provide definitive evidence for the connectivity within the butyl chain.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: This data is predicted based on general principles as specific experimental values are not publicly available.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 0.9 | Triplet (t) | 3H | Butyl -CH₃ |

| ~ 1.3 | Sextet (m) | 2H | Butyl -CH₂- |

| ~ 1.6 | Quintet (m) | 2H | Butyl -CH₂- |

| ~ 2.0 | Singlet (s) | 3H | Ring -CH₃ |

| ~ 3.4 | Triplet (t) | 2H | N-CH₂- (Butyl) |

| ~ 6.5 | Singlet (s) | 1H | Ring =CH- |

| 8.0 - 10.0 | Broad Singlet (br s) | 1H | N-H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

Butyl Group Carbons: Four signals would be expected for the butyl group, with the carbon attached to the nitrogen (N-CH₂) appearing further downfield than the others.

Methyl Group Carbon: A single signal in the upfield region would correspond to the methyl carbon attached to the ring.

Imidazolone Ring Carbons: The three carbons of the imidazolone ring would produce distinct signals. The carbonyl carbon (C=O) would be the most downfield signal, typically above 150 ppm. The two olefinic carbons (C=C) would appear in the intermediate region. One of these is a quaternary carbon (attached to the methyl group), and the other is a methine carbon (attached to the ring proton).

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: This data is predicted based on general principles as specific experimental values are not publicly available.)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 10 | Primary (CH₃) | Ring -CH₃ |

| ~ 14 | Primary (CH₃) | Butyl -CH₃ |

| ~ 20 | Secondary (CH₂) | Butyl -CH₂- |

| ~ 31 | Secondary (CH₂) | Butyl -CH₂- |

| ~ 40 | Secondary (CH₂) | N-CH₂- (Butyl) |

| ~ 120 | Tertiary (CH) | Ring =CH- |

| ~ 130 | Quaternary (C) | Ring =C-CH₃ |

| ~ 155 | Quaternary (C) | C=O |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. It would confirm the sequence of the butyl group protons by showing cross-peaks between adjacent CH₂, CH₂, and CH₃ groups. It could also reveal a correlation between the ring's vinylic proton and the methyl protons if they are coupled.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, confirming the assignment of the N-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is vital for connecting the different fragments of the molecule. For example, HMBC would show a correlation from the N-CH₂ protons of the butyl group to the C2 (C=O) and C5 carbons of the imidazolone ring, confirming the attachment point of the butyl chain. Correlations from the ring methyl protons to the C4 and C5 carbons would establish its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can be used to confirm stereochemistry and conformation. For example, a NOESY correlation between the N-CH₂ protons of the butyl group and the ring's vinylic proton would indicate their spatial proximity.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to study its structure by analyzing how it breaks apart. The molecular formula for this compound is C₈H₁₄N₂O. nih.gov

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition with high confidence. For this compound (C₈H₁₄N₂O), the calculated exact mass is 154.1106 Da. nih.gov An experimental HRMS measurement yielding a value very close to this would confirm the molecular formula.

In tandem mass spectrometry (MS/MS), the molecular ion (m/z 154) is selected and then fragmented to produce a pattern of daughter ions. This fragmentation pattern provides valuable structural information. Studies on the closely related isomer, 1-butyl-3-methylimidazolone, have shown characteristic fragmentation. A similar pattern would be expected for this compound. The most probable fragmentation pathways include:

Loss of the Butyl Group: The cleavage of the N-butyl bond is a common pathway, which would result in a major fragment ion.

Cleavage within the Butyl Chain: Fragmentation can also occur along the alkyl chain, leading to the loss of smaller neutral fragments like ethene or propene.

Ring Fragmentation: The imidazolone ring itself can undergo cleavage, leading to smaller, characteristic fragment ions.

Table 3: Predicted MS/MS Fragmentation Data for this compound (Note: This data is predicted based on general principles and data from related isomers.)

| m/z | Proposed Identity |

| 154 | [M]⁺ (Molecular Ion) |

| 98 | [M - C₄H₈]⁺ (Loss of butene via McLafferty rearrangement) |

| 97 | [M - C₄H₉]⁺ (Loss of butyl radical) |

| 70 | [C₃H₄N₂O]⁺ (Fragment from ring cleavage) |

| 57 | [C₄H₉]⁺ (Butyl cation) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. researchgate.net For this compound, the spectrum would be expected to show several characteristic absorption bands corresponding to its distinct structural components.

The key functional groups and their expected absorption regions are:

Amide/Urea (B33335) Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum of an imidazolone is the strong absorption band for the carbonyl group. For cyclic urea systems, this peak typically appears in the region of 1700-1660 cm⁻¹. In saturated aliphatic ketones, this band is found around 1715 cm⁻¹. researchgate.net

N-H Stretch: The presence of the N-H group in the imidazolone ring would give rise to a stretching vibration, typically observed as a moderate to strong band in the 3400-3200 cm⁻¹ region.

C-H Stretch: The butyl and methyl groups contain sp³-hybridized carbons. Their C-H stretching vibrations are expected to appear just below 3000 cm⁻¹ (typically in the 2960-2850 cm⁻¹ range). researchgate.net The C-H stretch of the double bond within the imidazole (B134444) ring would appear slightly above 3000 cm⁻¹. researchgate.net

C=C and C-N Stretches: Vibrations associated with the carbon-carbon double bond within the unsaturated ring and the various carbon-nitrogen bonds would produce bands in the fingerprint region (below 1600 cm⁻¹). The C=C stretch for alkenes is typically found at 1680-1640 cm⁻¹. researchgate.net The C-N stretching vibration in similar imidazole-containing structures has been noted around 1166 cm⁻¹.

A representative, though general, table of expected IR absorptions is provided below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3400 - 3200 | Medium-Strong |

| C-H (sp²) | Stretch | 3100 - 3000 | Medium |

| C-H (sp³) | Stretch | 3000 - 2850 | Medium-Strong |

| C=O (Urea) | Stretch | 1700 - 1660 | Strong |

| C=C (in-ring) | Stretch | 1680 - 1640 | Medium |

| N-H | Bend | 1650 - 1550 | Medium |

| C-H (sp³) | Bend | 1470 - 1350 | Medium |

| C-N | Stretch | 1250 - 1020 | Medium |

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. While a specific crystal structure for this compound was not found, the following subsections describe the standard process and the type of data that would be obtained from such an analysis.

To perform single-crystal XRD, a high-quality, single crystal of the compound must first be grown. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound. Common solvents for this purpose include ethanol (B145695), ethyl acetate, acetone, or mixtures thereof. The quality of the resulting crystals is then assessed using an optical microscope and by examining the diffraction pattern. A suitable crystal for analysis should be free of cracks and other defects and should produce sharp, well-defined diffraction spots.

Once a suitable crystal is selected and mounted on a diffractometer, the fundamental crystallographic parameters are determined. These include:

The seven unit cell parameters: These are the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ), which define the basic repeating parallelepiped of the crystal lattice.

The crystal system: Based on the symmetry of the unit cell parameters, the crystal is classified into one of seven systems (e.g., monoclinic, orthorhombic, triclinic).

The space group: This describes the complete symmetry of the crystal structure, including both translational and point-group symmetries. For example, related imidazolone derivatives have been found to crystallize in space groups such as P2₁/c or P.

Asymmetric unit composition (Z'): This indicates the number of molecules that constitute the unique structural unit from which the entire crystal is generated by symmetry operations.

A hypothetical data table for these parameters is shown below.

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | (Value) |

| b (Å) | (Value) |

| c (Å) | (Value) |

| α (°) | 90 |

| β (°) | (Value) |

| γ (°) | 90 |

| Volume (ų) | (Value) |

| Z | 4 |

| Z' | 1 |

The primary output of a successful crystal structure refinement is a detailed geometric description of the molecule. Studies on structurally similar 2-imidazolone compounds reveal that the C-E (where E=O, S, Se) bond lengths are intermediate between formal single and double bonds, suggesting a significant contribution from a zwitterionic resonance structure with a C⁺-E⁻ dative bond.

The analysis would yield precise values for:

Bond Lengths: The distances between all bonded atoms (e.g., C=O, N-C, C-C, C-H). In related structures, the C=O bond length in the imidazolone ring is a key parameter.

Bond Angles: The angles formed by any three connected atoms (e.g., N-C-N, C-N-C, C-C-H), which define the molecule's geometry.

Torsional (Dihedral) Angles: The angles between planes defined by four atoms, which describe the conformation of flexible parts of the molecule, such as the butyl chain.

A sample data table for selected geometric parameters is presented below.

| Bond/Angle | Value (Å or °) |

| C2=O | (e.g., ~1.25 Å) |

| N1-C2 | (e.g., ~1.36 Å) |

| N3-C2 | (e.g., ~1.37 Å) |

| N1-C5 | (e.g., ~1.39 Å) |

| C4-C5 | (e.g., ~1.34 Å) |

| N1-C2-N3 | (e.g., ~108°) |

| C4-C5-N1 | (e.g., ~109°) |

Theoretical and Computational Chemistry of 1 Butyl 5 Methyl 2 Imidazolone

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. scienceopen.com For 1-Butyl-5-methyl-2-imidazolone, DFT calculations can elucidate its electronic properties, reactivity, and spectroscopic signatures.

Molecular Orbital (HOMO/LUMO) Analysis and Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.comresearchgate.net

For imidazolone (B8795221) derivatives, the HOMO is typically distributed over the electron-rich regions of the molecule, often involving the π-system of the imidazole (B134444) ring and the lone pairs of the nitrogen and oxygen atoms. rsc.org Conversely, the LUMO is generally located over the regions of the molecule that can accommodate electron density, such as the carbonyl group and the π-antibonding orbitals of the ring.

A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comrsc.org In related imidazolone compounds, the introduction of various substituents has been shown to modulate this energy gap, thereby tuning the molecule's reactivity. rsc.orgrsc.org For this compound, the butyl and methyl groups, being electron-donating, are expected to influence the energies of the frontier orbitals.

Table 1: Representative Frontier Molecular Orbital Data for Imidazolone Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Imidazolone Derivative A rsc.org | -6.2 | -1.5 | 4.7 |

| Imidazolone Derivative B rsc.org | -5.8 | -1.2 | 4.6 |

| Imidazolone Derivative C irjweb.com | -6.5 | -1.8 | 4.7 |

Note: The data presented are for illustrative purposes based on similar structures and are not the experimentally determined values for this compound.

Electrostatic Potential Surface Mapping and Active Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying the regions susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Typically, regions with negative electrostatic potential (often colored red or yellow) are electron-rich and are prone to attack by electrophiles. In this compound, these areas would likely be concentrated around the carbonyl oxygen atom and to a lesser extent, the nitrogen atoms of the imidazole ring, due to their high electronegativity and the presence of lone pairs. nih.govscirp.org

Conversely, regions with positive electrostatic potential (usually colored blue) are electron-deficient and represent sites for nucleophilic attack. For this molecule, positive potential is expected around the hydrogen atoms, particularly the N-H proton of the imidazolone ring, and the carbon atom of the carbonyl group. nih.govscirp.org The butyl and methyl groups would exhibit a more neutral potential. Understanding these active sites is crucial for predicting the molecule's interaction with other chemical species.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

DFT calculations are widely used to predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. nih.govaun.edu.eg These theoretical predictions can be correlated with experimental spectra to aid in the structural elucidation and assignment of spectroscopic signals.

For instance, the calculated vibrational frequencies can be compared with the experimental FT-IR spectrum to assign specific peaks to the stretching and bending modes of different functional groups within this compound, such as the C=O stretch, N-H bend, and C-N stretches. While experimental spectra for this specific compound are available, detailed theoretical assignments are not prevalent in the literature. nih.gov However, studies on similar heterocyclic compounds have demonstrated a good agreement between DFT-predicted and experimental spectra. nih.govaun.edu.eg

Conformational Analysis and Energy Landscape Exploration

The flexibility of the butyl group attached to the nitrogen atom of this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and to understand the energetic relationships between them.

Identification of Stable Conformers and Energetic Relationships

The rotation around the single bonds, particularly within the butyl chain, leads to different spatial arrangements known as conformers or rotamers. These conformers possess different energies, and the molecule will predominantly exist in its lowest energy (most stable) conformations. Theoretical calculations can map the potential energy surface of the molecule as a function of the rotation of specific dihedral angles, allowing for the identification of energy minima corresponding to stable conformers. mdpi.comresearchgate.net

For N-alkyl substituted heterocyclic systems, the orientation of the alkyl chain relative to the ring is a key determinant of conformational preference. mdpi.com In the case of this compound, the interactions between the butyl group and the methyl group on the imidazolone ring will influence the stability of different conformers. Steric hindrance between these groups can lead to higher energy conformations.

Molecular Mechanics (MM+) and Semiempirical Methods for Conformational Searching

To explore the vast conformational space of flexible molecules like this compound, a systematic conformational search is necessary. Molecular Mechanics (MM+) and semiempirical methods are computationally less expensive than DFT and are often employed for this initial exploration. researchgate.net These methods can rapidly screen a large number of possible conformations to identify a set of low-energy structures.

Once the low-energy conformers are identified, their geometries and relative energies can be further refined using more accurate methods like DFT. This hierarchical approach, starting with less computationally demanding methods and progressing to more rigorous ones, is an efficient strategy for exploring the conformational energy landscape. While specific studies on this compound are lacking, this methodology has been successfully applied to a wide range of N-alkylated compounds. mdpi.com

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a powerful tool for investigating the synthetic routes leading to this compound. By employing quantum mechanical methods, such as Density Functional Theory (DFT), it is possible to map out the potential energy surface of a reaction, identifying the most plausible reaction pathways, intermediates, and transition states.

Research into the synthesis of related imidazolone structures has highlighted several potential mechanistic pathways that could be applicable to the formation of this compound. A common synthetic route involves the cyclization of a substituted urea (B33335) precursor. One proposed mechanism, derived from studies on similar heterocyclic systems, initiates with the isomerization of a suitable starting material, such as an epoxy-chalcone derivative, to a 1,2-dione intermediate. rsc.org This is followed by a base-catalyzed reaction where a nitrogen atom from a urea-like molecule attacks one of the carbonyl carbons. rsc.org This can lead to a rearrangement and subsequent cyclization to form the imidazolone ring. rsc.org

Another general approach involves multicomponent reactions where carbonyls, amines, and isocyanoacetates combine to form the imidazolone scaffold. ed.ac.uk These reactions can be complex, with several competing pathways. Computational modeling helps to understand the factors that control the selectivity of these reactions, such as the choice of catalyst and solvent. ed.ac.uk

For a specific example, consider a hypothetical reaction for the formation of a substituted imidazolone. DFT calculations can be used to determine the energies of the reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. britannica.com The analysis of the transition state's geometry and electronic structure provides crucial details about the bond-forming and bond-breaking processes. britannica.comnih.gov

Table 1: Hypothetical Calculated Activation Energies for Imidazolone Formation Steps

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Initial Attack | TS1 | 15.2 |

| Ring Closure | TS2 | 12.8 |

| Dehydration | TS3 | 18.5 |

Note: This table presents hypothetical data for illustrative purposes, based on typical values found in computational studies of similar organic reactions.

The calculated activation energies can predict the rate-determining step of the reaction, which is the step with the highest energy barrier. chemmethod.com Furthermore, computational analysis can elucidate the role of catalysts in lowering these energy barriers. acs.org Kinetic isotope effects can also be computed and compared with experimental data to validate the proposed mechanism and transition state structures. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanical calculations are excellent for studying reaction mechanisms, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of this compound in larger systems and over longer timescales. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, using a force field to describe the interactions between particles.

For a molecule like this compound, MD simulations can provide insights into several aspects:

Conformational Analysis: The butyl chain attached to the imidazolone ring can adopt various conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them.

Solvation and Aggregation: The behavior of this compound in different solvents can be studied. Simulations can reveal the structure of the solvation shell around the molecule and predict its solubility. They can also be used to investigate the tendency of the molecules to aggregate in solution.

Interactions with Biomolecules: If this compound has potential biological applications, MD simulations can be used to study its interactions with proteins or other biological targets. nih.govresearchgate.net These simulations can predict the binding mode of the molecule in the active site of an enzyme and estimate the binding affinity. nih.govresearchgate.net This information is invaluable for structure-based drug design.

Behavior in Condensed Phases: In a pure liquid or solid state, MD simulations can predict macroscopic properties such as density, viscosity, and diffusion coefficients. For imidazolone-containing materials, simulations can shed light on the local structure and molecular motions. acs.org

Table 2: Illustrative Data from a Hypothetical MD Simulation of this compound in Water

| Property | Simulated Value |

| Radius of Gyration | 3.5 Å |

| Solvent Accessible Surface Area (SASA) | 250 Ų |

| Number of Hydrogen Bonds with Water | 2-3 |

| Diffusion Coefficient | 1.2 x 10⁻⁵ cm²/s |

Note: This table contains illustrative data to demonstrate the type of information obtainable from MD simulations.

By combining the insights from both quantum mechanical calculations and molecular dynamics simulations, a comprehensive theoretical understanding of the chemical and physical properties of this compound can be achieved.

Chemical Transformations and Functionalization of the 1 Butyl 5 Methyl 2 Imidazolone Core

Electrophilic and Nucleophilic Reactions on the Imidazolone (B8795221) Ring System

Regioselectivity and Control in Substitution Reactions

The substitution pattern on the imidazolone ring is highly dependent on the nature of the reagent and the reaction conditions. The nitrogen atoms, particularly the one not bearing the butyl group (N3), can act as nucleophiles. In contrast, the carbon atoms of the ring can be susceptible to either nucleophilic or electrophilic attack depending on the specific reaction.

While specific studies on the electrophilic substitution of 1-butyl-5-methyl-2-imidazolone are not extensively detailed in the available literature, general principles of heterocyclic chemistry suggest that the double bond (C4=C5) could be susceptible to attack by strong electrophiles. However, the presence of the electron-withdrawing carbonyl group can deactivate the ring towards typical electrophilic aromatic substitution conditions.

N-Alkylation of similar heterocyclic systems, such as indazoles, has been shown to be highly regioselective, with the outcome influenced by steric and electronic effects of the substituents and the choice of base and solvent. beilstein-journals.org For instance, the use of sodium hydride in tetrahydrofuran (B95107) often favors N-1 alkylation in indazoles. beilstein-journals.org These principles may offer analogous control in the further alkylation of the this compound at the N3 position.

Nucleophilic attack on the imidazolone ring is also a possibility. For example, the direct conversion of imidazolium (B1220033) salts to imidazolones can be achieved by treatment with N-chlorosuccinimide (NCS) in the presence of an aqueous base or with hypochlorite. nih.gov This suggests that the carbonyl carbon (C2) can be susceptible to nucleophilic addition, which can be a key step in various transformations.

Derivatization and Functional Group Interconversions on the N-Butyl and C-Methyl Substituents

The N-butyl and C-methyl groups attached to the imidazolone core provide additional sites for chemical modification, allowing for the introduction of diverse functionalities.

The N-butyl group, being a saturated alkyl chain, is generally less reactive. However, under radical conditions, C-H bonds on the butyl chain could potentially be functionalized. For instance, free radical bromination using N-bromosuccinimide (NBS) is a common method for the allylic and benzylic bromination of hydrocarbons and could potentially be adapted for the selective functionalization of the butyl group, although this is less common for simple alkyl chains. Oxidation of the butyl group to introduce hydroxyl or carbonyl functionalities would likely require harsh conditions that could also affect the imidazolone ring.

The C-methyl group at the 5-position is more amenable to functionalization due to its proximity to the double bond and the heteroatoms of the ring. This methyl group can be considered allylic in nature, making its protons potentially acidic and susceptible to deprotonation by a strong base. The resulting carbanion could then react with various electrophiles, allowing for the elongation or functionalization of the methyl group. While specific examples for this compound are scarce in the literature, the general reactivity of allylic methyl groups is a well-established principle in organic synthesis. youtube.com For example, oxidation of the methyl group to a formyl group has been documented in related imidazole (B134444) systems, leading to intermediates such as 4-((2-butyl-5-formyl-1H-imidazol-1-yl)methyl)benzoic acid. msu.edubritannica.com

Ring-Opening and Rearrangement Reactions of the Imidazolone Core

The imidazolone ring, while relatively stable, can undergo ring-opening reactions under specific conditions, providing access to acyclic structures with diverse functional groups.

Mechanistic Studies of Ring Scission Pathways

The mechanism of ring-opening is highly dependent on the reaction conditions, particularly the pH. In acidic media, hydrolysis of the imidazolone can occur. For the related 4-imino-imidazolidin-2-ones, acid-catalyzed hydrolysis proceeds through the formation of a tetrahedral intermediate. libretexts.org The rate-determining step in this process can be either the formation or the breakdown of this intermediate, depending on the specific substituents and the acid concentration. libretexts.org It is plausible that this compound undergoes a similar acid-catalyzed hydrolysis, initiated by protonation of the carbonyl oxygen, followed by nucleophilic attack of water at the C2 position, leading to the opening of the ring to form a substituted urea (B33335) derivative. The mechanism of acid-catalyzed ring-opening of epoxides, which also involves protonation followed by nucleophilic attack, provides a useful analogy for understanding the activation of the imidazolone ring towards scission. libretexts.orgkhanacademy.orgpressbooks.pub

Under basic conditions, ring-opening can also be initiated by nucleophilic attack at the carbonyl carbon. The stability of the resulting anionic intermediate would be a key factor in determining the feasibility of this pathway. The ring strain in small heterocycles like epoxides significantly contributes to their susceptibility to base-catalyzed ring-opening; while the five-membered imidazolone ring is less strained, the electrophilicity of the carbonyl carbon can still facilitate this type of reaction. masterorganicchemistry.com

Rearrangement reactions of the imidazolone core itself are not widely reported. However, related 2-imidazolines have been shown to undergo rearrangement to form imidazo[4,5-b]pyridines and benzimidazoles under Bechamp reduction conditions. researchgate.net

Applications as a Building Block in Complex Molecule Synthesis

The ability to functionalize both the imidazolone ring and its substituents makes this compound a valuable building block for the synthesis of more complex chemical architectures, including biologically active compounds.

Strategies for Incorporating this compound into Larger Chemical Architectures

One key strategy involves using the inherent reactivity of the imidazolone core to construct fused heterocyclic systems. For instance, the nitrogen atoms can act as nucleophiles in condensation reactions with bifunctional electrophiles to build larger ring systems.

Another approach is to utilize the substituents as handles for further elaboration. As previously mentioned, the C-methyl group can be functionalized, for example, by oxidation to an aldehyde. This aldehyde can then serve as a versatile intermediate for a wide range of subsequent reactions, such as Wittig reactions, reductive aminations, or condensations, to append larger and more complex moieties to the imidazolone core. An example of this is the synthesis of an impurity of the drug eprosartan, where a derivative of this compound is functionalized at the methyl position. msu.edubritannica.com

Furthermore, the imidazolone ring itself can be a precursor to other heterocyclic systems through ring-opening and subsequent recyclization reactions. The acyclic intermediates formed upon ring cleavage can be trapped with different reagents to form new ring structures. The synthesis of imidazolidin-2-ones from propargylic ureas, which proceeds through a cyclization that forms the imidazolone ring, showcases the versatility of this heterocyclic core in synthetic strategies. acs.org

The following table provides a summary of potential transformations and the involved parts of the this compound molecule:

| Transformation Type | Reactive Site(s) | Potential Reagents/Conditions | Potential Products |

| Electrophilic Substitution | C4=C5 double bond | Strong electrophiles | Substituted imidazolones |

| N-Alkylation | N3 atom | Alkyl halides, base | 1,3-Disubstituted imidazolones |

| Nucleophilic Addition | C2 carbonyl carbon | Nucleophiles (e.g., organometallics) | 2-Substituted imidazolines |

| C-Methyl Functionalization | C5-methyl group | Strong base followed by electrophiles; oxidizing agents | Derivatized methyl group (e.g., -CH2X, -CHO) |

| Acid-Catalyzed Ring Opening | Imidazolone ring | Aqueous acid | Substituted urea derivatives |

| Base-Catalyzed Ring Opening | Imidazolone ring | Strong base/nucleophile | Acyclic amides/ureas |

| Cyclocondensation | N1 and/or N3 atoms | Bifunctional electrophiles | Fused heterocyclic systems |

Advanced Analytical Methods for Detection and Quantification in Research Settings

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are the cornerstone of analytical chemistry, providing powerful means to separate complex mixtures and assess the purity of compounds. For 1-Butyl-5-methyl-2-imidazolone, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. Method development for this compound typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve a robust and reliable separation.

A common approach for the analysis of imidazole (B134444) derivatives involves reversed-phase HPLC. In this mode, a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The development of an HPLC method for this compound would involve the following considerations:

Column Selection: A C18 or C8 column is often the first choice for separating moderately polar compounds. The particle size of the packing material (e.g., 2.6 µm, 5 µm) influences the efficiency and backpressure of the separation. nih.gov

Mobile Phase: A mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used. The ratio of the organic modifier is adjusted to control the retention time of the compound. The use of additives like formic acid or trifluoroacetic acid can improve peak shape by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase and protonating the analyte.